molecular formula C4H9NO B3372236 O-(2-Methyl-allyl)-hydroxylamine CAS No. 88461-17-0

O-(2-Methyl-allyl)-hydroxylamine

Cat. No.: B3372236
CAS No.: 88461-17-0
M. Wt: 87.12 g/mol
InChI Key: MMHDYJNACBDJRZ-UHFFFAOYSA-N
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Description

O-(2-Methyl-allyl)-hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2-methyl-allyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Methyl-allyl)-hydroxylamine typically involves the reaction of 2-methyl-allyl alcohol with hydroxylamine. One common method is the dehydrative allylation of allyl alcohol with hydroxylamine in the presence of a solid catalyst such as molybdenum trioxide on titanium dioxide. This reaction proceeds under mild conditions and can be performed in an open flask .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and reaction conditions are carefully selected to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

O-(2-Methyl-allyl)-hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines.

Scientific Research Applications

O-(2-Methyl-allyl)-hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Methyl-allyl)-hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Allyl hydroxylamine
  • 2-Methyl-allyl amine
  • Allyl amine

Uniqueness

O-(2-Methyl-allyl)-hydroxylamine is unique due to the presence of both the 2-methyl-allyl group and the hydroxylamine group. This combination imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

O-(2-methylprop-2-enyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2)3-6-5/h1,3,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDYJNACBDJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500473
Record name O-(2-Methylprop-2-en-1-yl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88461-17-0
Record name O-(2-Methylprop-2-en-1-yl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-Methyl-allyl)-hydroxylamine
Reactant of Route 2
O-(2-Methyl-allyl)-hydroxylamine
Reactant of Route 3
O-(2-Methyl-allyl)-hydroxylamine
Reactant of Route 4
O-(2-Methyl-allyl)-hydroxylamine
Reactant of Route 5
O-(2-Methyl-allyl)-hydroxylamine
Reactant of Route 6
O-(2-Methyl-allyl)-hydroxylamine

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